![molecular formula C11H8Cl2F2N2O2 B14521002 2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide CAS No. 63128-52-9](/img/structure/B14521002.png)
2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide is a chemical compound with a complex structure that includes cyano, acetamide, and dichlorodifluoroethoxy groups
Preparation Methods
The synthesis of 2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide typically involves the reaction of 3-(2,2-dichloro-1,1-difluoroethoxy)aniline with cyanoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated systems to maintain consistent reaction conditions and yield.
Chemical Reactions Analysis
2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The cyano and acetamide groups can interact with enzymes and receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-Cyanoacetamide: A simpler compound with similar functional groups but lacking the dichlorodifluoroethoxy group.
N-(2,4-Dichloro-5-methoxyphenyl)acetamide: A compound with similar structural features but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63128-52-9 |
|---|---|
Molecular Formula |
C11H8Cl2F2N2O2 |
Molecular Weight |
309.09 g/mol |
IUPAC Name |
2-cyano-N-[3-(2,2-dichloro-1,1-difluoroethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H8Cl2F2N2O2/c12-10(13)11(14,15)19-8-3-1-2-7(6-8)17-9(18)4-5-16/h1-3,6,10H,4H2,(H,17,18) |
InChI Key |
DNZKSFJHFSPMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(Cl)Cl)(F)F)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



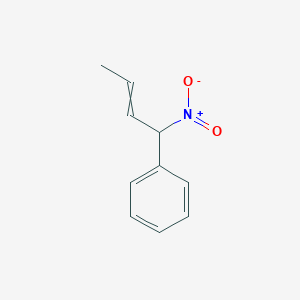
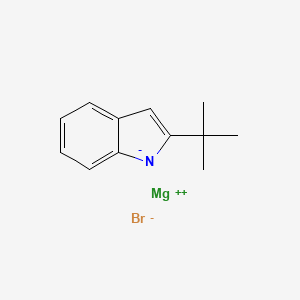
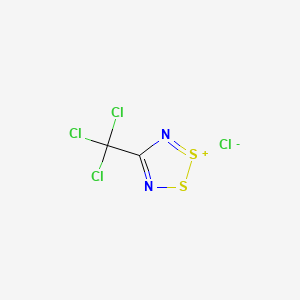
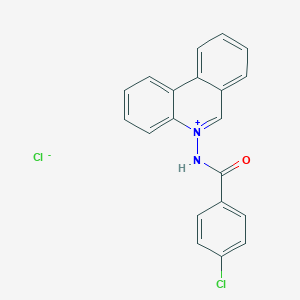
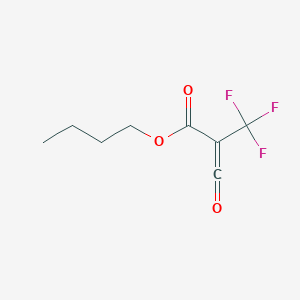
![3-[4-(Diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B14520952.png)
![Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl](/img/structure/B14520953.png)
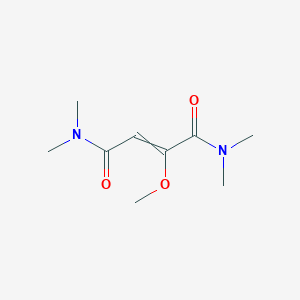
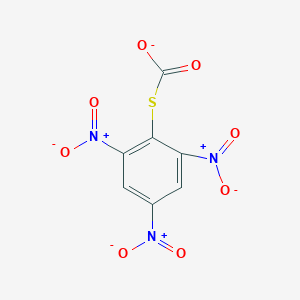
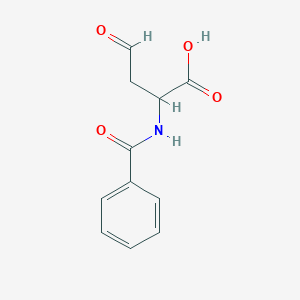
![N-{2-[(Propan-2-ylidene)amino]ethyl}cyclopentanimine](/img/structure/B14520971.png)
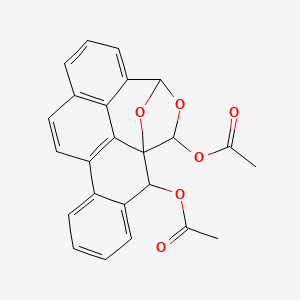
![2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid](/img/structure/B14520995.png)
